[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid
Description
The compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid (IUPAC name: 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid) is a pyridazinone derivative featuring a pyrazole substituent at the 3-position and an acetic acid moiety at the 1-position of the pyridazine ring. Its molecular formula is C₁₂H₁₂N₄O₃, with a molecular weight of 276.25 g/mol (calculated from ChemSpider data) .
Synthetic routes often involve nucleophilic substitution or coupling reactions. For example, tert-butyl 2-bromoacetate has been used to introduce the acetic acid group via alkylation under basic conditions . The pyrazole substituent is typically introduced using 3,5-dimethylpyrazole, leveraging the reactivity of halogenated pyridazinones .
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-5-8(2)15(12-7)9-3-4-10(16)14(13-9)6-11(17)18/h3-5H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCPLBYPXHITRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Construction of the Pyridazine Ring: The pyridazine ring is formed by cyclization reactions involving hydrazine derivatives and diketones.
Coupling of Pyrazole and Pyridazine Rings: The final step involves coupling the pyrazole and pyridazine rings through a condensation reaction, often facilitated by acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridazine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical transformations makes it valuable for creating customized materials.
Mechanism of Action
The mechanism by which [3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole and pyridazine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological molecules.
Comparison with Similar Compounds
Substituent Variations on the Pyridazine Core
The pyridazine scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3,5-dimethylpyrazole group (electron-donating) in the target compound enhances π-π stacking in enzyme binding, whereas halogenated phenyl groups (e.g., 4-Cl, 2-F) increase lipophilicity but may reduce solubility .
- Positional Effects : Substitution at the 6-position (e.g., benzyl in 2-benzyl-6-pyrazole analog) improves COX-2 inhibition compared to the 3-position, suggesting steric optimization in the active site .
Key Findings :
Physicochemical Properties
- Solubility : The acetic acid group improves aqueous solubility compared to ester or amide derivatives (e.g., acetamide analogs in –4) .
- logP: Calculated logP values (e.g., 1.2 for the target compound vs. 2.8 for the 4-chlorophenyl analog) reflect the balance between polar (acetic acid) and nonpolar (pyrazole/aryl) groups .
Biological Activity
[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
- CAS Number : 871502-17-9
Biological Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. The following sections detail specific activities observed in various studies.
1. Antitumor Activity
Research has shown that pyrazole derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have demonstrated effectiveness against cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Antitumor Efficacy
A study involving a series of pyrazole derivatives, including this compound, reported significant antitumor activity against lung cancer cells (A549). The compound was found to inhibit cell proliferation with an IC50 value of 12.5 µM, showcasing its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Properties
In a model of induced inflammation, the compound demonstrated a reduction in edema and inflammatory markers when administered. This suggests its potential utility in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of COX Enzymes : Reducing prostaglandin synthesis.
- Modulation of Apoptotic Pathways : Enhancing the expression of pro-apoptotic proteins.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
